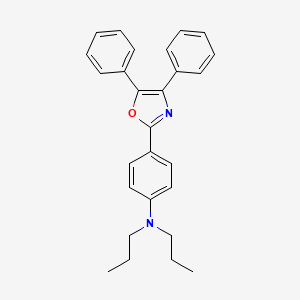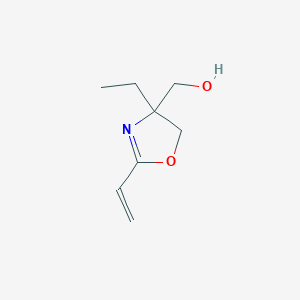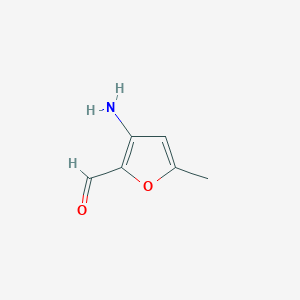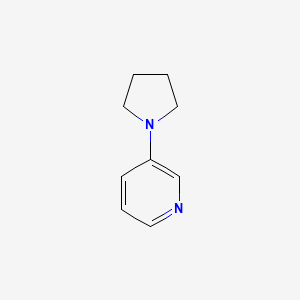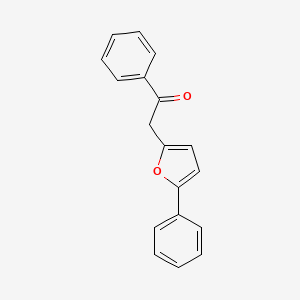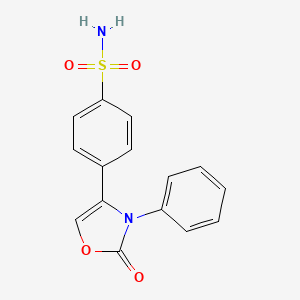
4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is a heterocyclic compound that features both an oxazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with phenylglyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-oxo-3-ethyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
- 4-(2-oxo-3-methyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide
Uniqueness
4-(2-oxo-3-phenyl-2,3-dihydrooxazol-4-yl)benzenesulfonamide is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This distinguishes it from similar compounds that may have different substituents on the oxazole ring, leading to variations in their properties and applications .
Eigenschaften
CAS-Nummer |
221216-60-0 |
|---|---|
Molekularformel |
C15H12N2O4S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20) |
InChI-Schlüssel |
RPTFKXDBRBKHQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


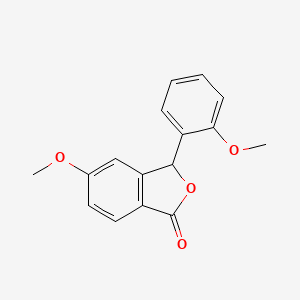
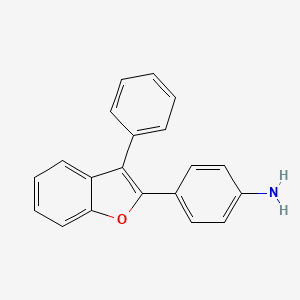
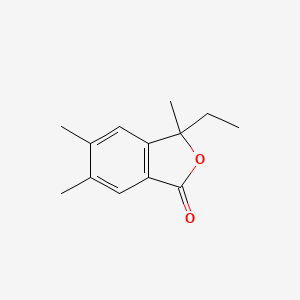
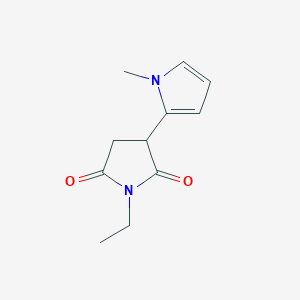



![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
